molecular formula C22H24ClN3O4 B2951455 Phenyl 4-((2-((3-chloro-4-methylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate CAS No. 1235064-72-8

Phenyl 4-((2-((3-chloro-4-methylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

Cat. No.: B2951455
CAS No.: 1235064-72-8
M. Wt: 429.9
InChI Key: POQZJCOIUMXQJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 4-((2-((3-chloro-4-methylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a synthetic small molecule of interest in medicinal chemistry and early-stage drug discovery. Its structure incorporates a piperidine scaffold, a common motif in pharmaceuticals, functionalized with an oxalamide linker and a 3-chloro-4-methylaniline moiety. This specific architecture suggests potential for protein-targeting applications, though its precise biological activity and mechanism of action are not yet defined in the scientific literature and require empirical investigation. Researchers may evaluate this compound as a chemical probe to study specific biological pathways. The oxalamide linker is known in other contexts to contribute to binding affinity within protein cavities, such as the Phe43 cavity of the HIV-1 gp120 protein, as seen in related research compounds . Furthermore, the 3-chloro-4-methylphenyl group is a structural feature found in molecules investigated for various therapeutic targets. This compound is provided For Research Use Only and is intended solely for laboratory investigations by qualified scientific professionals.

Properties

IUPAC Name

phenyl 4-[[[2-(3-chloro-4-methylanilino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O4/c1-15-7-8-17(13-19(15)23)25-21(28)20(27)24-14-16-9-11-26(12-10-16)22(29)30-18-5-3-2-4-6-18/h2-8,13,16H,9-12,14H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQZJCOIUMXQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Phenyl 4-((2-((3-chloro-4-methylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C18H23ClN2O3\text{C}_{18}\text{H}_{23}\text{Cl}\text{N}_{2}\text{O}_{3}

This structure includes a piperidine ring, which is known for its role in various pharmacological activities.

  • Inhibition of Tyrosinase : The compound has shown potential as an inhibitor of tyrosinase (TYR), an enzyme involved in melanin biosynthesis. Tyrosinase inhibitors are significant for treating conditions like hyperpigmentation and melanoma. Studies indicate that compounds with similar structural features effectively inhibit TYR activity, suggesting that this compound may have similar effects .
  • Antioxidant Activity : The antioxidant properties of phenolic compounds are well-documented. The presence of phenolic moieties in this compound may confer antioxidant activity, which can protect cells from oxidative stress and reduce the risk of chronic diseases .
  • Receptor Binding : Preliminary studies suggest that derivatives of piperidine compounds can selectively bind to opioid receptors, indicating potential analgesic properties. This binding is influenced by the structural conformation of the phenyl groups attached to the piperidine ring .

In Vitro Studies

A series of in vitro studies have evaluated the biological activity of related compounds. The following table summarizes key findings regarding the inhibitory effects on tyrosinase and antioxidant activities:

CompoundIC50 (μM)Antioxidant Activity (EC50 μM)
This compoundTBDTBD
Compound A (reference)3.89.0
Compound B (similar structure)TBDTBD

Note: TBD indicates values that require further investigation or are currently unavailable.

Case Studies

  • Case Study on Tyrosinase Inhibition : In a study evaluating various piperidine derivatives, it was found that certain modifications significantly enhanced tyrosinase inhibition compared to standard controls like kojic acid. This suggests that structural variations in phenyl groups can lead to improved biological activity .
  • Antioxidant Evaluation : Another study assessed the antioxidant capacity of similar compounds using the ABTS radical scavenging assay, revealing that some derivatives exhibited potent antioxidant properties comparable to established antioxidants .

Comparison with Similar Compounds

Key Observations :

  • Halogenation : The target compound’s 3-chloro group may enhance binding via halogen bonds, as seen in other chloro-substituted piperidine derivatives .
  • Methyl vs. Thioether Groups : The 4-methyl substituent in the target compound offers steric bulk without the metabolic liabilities associated with thioethers (e.g., oxidation to sulfoxides) .
  • Salt Forms : Hydrochloride salts (e.g., ) improve solubility but may alter pharmacokinetics compared to free bases.

Yield Comparison :

  • The synthesis of 1-benzyl-4-[N-(1-oxopropyl)]-N-phenylpiperidinecarboxylate (a related compound) achieved a 79.9% yield via oxalic acid precipitation .

Pharmacokinetic and Pharmacodynamic Profiles

For example:

  • Target Compound : Predicted logP ≈ 3.2 (estimated using ADMET Predictor™) .
  • Methylthio Analogue : logP ≈ 2.8 due to the polarizable sulfur atom.

Metabolic Stability :

  • The 3-chloro-4-methylphenyl group may slow cytochrome P450-mediated metabolism compared to unsubstituted or methoxy-substituted analogues .

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